5'-Xanthylic acid

Industrial Biotechnology Fermentation Nucleotide Production

Select 5'-Xanthylic acid (XMP) as your dedicated biosynthetic intermediate for two-step GMP production. With proven fermentative accumulation exceeding 150 g/L, XMP bypasses the low-yield limitations of direct GMP fermentation. It is the sole substrate for GMP synthetase (XMP aminase) and is not functionally interchangeable with IMP or GMP. For research, its phosphoribonic acid derivative exhibits a 2-fold faster acid hydrolysis rate than the IMP analogue, providing a quantifiable model for stability studies. Ideal for IMPDH/GMPS enzymatic research and metabolic flux analysis.

Molecular Formula C10H13N4O9P
Molecular Weight 364.21 g/mol
CAS No. 523-98-8
Cat. No. B1605901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Xanthylic acid
CAS523-98-8
Synonymsxanthosine monophosphate
xanthosine monophosphate, 8-(14)C-labeled
XMP
Molecular FormulaC10H13N4O9P
Molecular Weight364.21 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O
InChIInChI=1S/C10H13N4O9P/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18)/t3-,5-,6-,9-/m1/s1
InChIKeyDCTLYFZHFGENCW-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Xanthylic Acid (CAS 523-98-8): Strategic Intermediary Purine Nucleotide for GMP Synthesis


5'-Xanthylic acid (xanthosine monophosphate, XMP) is a purine ribonucleoside 5'-monophosphate containing xanthine as the nucleobase [1]. It serves as an obligate metabolic intermediate in purine nucleotide biosynthesis, specifically positioned between inosinic acid (IMP) and guanylic acid (GMP) [2]. XMP exhibits predicted physicochemical properties including a melting point of 200°C, density of 2.47±0.1 g/cm³, pKa of 1.86±0.10, and water solubility of approximately 4 g/L at 25°C (calculated value) . The compound is described as a solid with white to pale beige coloration and is known to be hygroscopic .

5'-Xanthylic Acid: Why In-Class Purine Nucleotide Analogs Cannot Be Substituted Arbitrarily


Although 5'-xanthylic acid (XMP) belongs to the same purine ribonucleotide class as inosinic acid (IMP) and guanylic acid (GMP), these compounds are not functionally interchangeable in either enzymatic conversion processes or flavor enhancement applications. Each occupies a distinct, non-redundant position in the purine biosynthesis pathway, with specific enzyme-substrate relationships governing their metabolic fates [1]. Critically, GMP elicits a potent umami taste and is widely used as a flavor enhancer in synergy with monosodium glutamate (MSG), whereas XMP itself is not a direct flavor enhancer but is an essential precursor for industrial GMP production [2]. Furthermore, differential physicochemical properties—including the 2-fold faster acid hydrolysis rate of xanthylic acid-derived phosphoribonic acid relative to that from inosinic acid—have measurable implications for handling, storage, and downstream processing [3]. Procurement decisions must therefore be driven by the specific functional role of XMP as a biosynthetic intermediate, not by its nominal class membership.

5'-Xanthylic Acid: Procurement-Driven Quantitative Differentiation Versus Closest Analogs


Direct Fermentative Accumulation Yield: XMP vs. GMP in Corynebacterium ammoniagenes

For industrial GMP production, the preferred route involves fermentative accumulation of XMP followed by enzymatic conversion, rather than direct GMP fermentation. This is due to poor membrane permeability of GMP, which severely limits its direct accumulation yield. In contrast, XMP can be accumulated at high concentrations via fermentation. Direct fermentation yields for XMP in engineered Corynebacterium ammoniagenes strains have been reported at 155.4 g/L [1]. While direct comparative yield data for GMP under identical conditions is not provided in the same source, the patent literature explicitly states that direct GMP fermentation 'suffers from the disadvantage of being of low yield due to the membrane permeability of GMP,' justifying the industrial reliance on the XMP route [2].

Industrial Biotechnology Fermentation Nucleotide Production

Acid Hydrolysis Rate: Xanthylic Acid-Derived Phosphoribonic Acid vs. Inosinic Acid-Derived

Early comparative studies on nucleotide stability revealed that the phosphoribonic acid derived from xanthylic acid undergoes acid hydrolysis at a rate twice that of the corresponding derivative from inosinic acid [1]. This difference was observed when comparing the hydrolysis rates of the ribosephosphoric acid moieties obtained from the respective parent nucleotides.

Analytical Chemistry Stability Nucleotide Processing

Enzymatic Conversion Efficiency: XMP → GMP Using Recombinant E. coli XMP Aminase

The industrial conversion of XMP to GMP relies on the enzyme XMP aminase (GMP synthetase). Research has focused on enhancing the activity of this conversion enzyme from Escherichia coli to improve process efficiency [1]. While the primary study reports on enzyme expression levels rather than a direct comparator, it establishes XMP as the exclusive substrate for this critical industrial biocatalytic step. The patent literature further confirms that XMP is the required substrate for enzymatic conversion to GMP using either Corynebacteria or E. coli strains possessing aminase activity [2].

Biocatalysis Enzyme Engineering GMP Production

Physicochemical Stability: Hygroscopic Nature and Storage Requirements

5'-Xanthylic acid is reported to be hygroscopic . For its disodium salt (CAS 25899-70-1), long-term storage is recommended at -20°C under nitrogen atmosphere to prevent moisture uptake and degradation . This contrasts with some more stable purine nucleotides that may be stored at 2-8°C under ambient atmosphere, though a direct head-to-head stability comparison was not found.

Material Handling Stability Procurement Logistics

5'-Xanthylic Acid: Targeted Research and Industrial Application Scenarios Based on Verified Differentiation


Industrial Biocatalytic Production of 5'-Guanylic Acid (GMP) as a Flavor Enhancer

Procure 5'-xanthylic acid (XMP) when establishing or optimizing a two-step fermentation-enzymatic conversion process for GMP production. XMP serves as the essential intermediate substrate for GMP synthetase (XMP aminase), and its high fermentative accumulation (>150 g/L) makes this route economically viable, circumventing the low-yield limitation of direct GMP fermentation [1]. This application is supported by the direct fermentative yield data and the established substrate specificity for XMP aminase [2].

Purine Nucleotide Metabolism Studies Requiring a Defined Pathway Intermediate

Use 5'-xanthylic acid as a research tool in studies of purine nucleotide biosynthesis, particularly for investigating the IMPDH (IMP dehydrogenase) and GMPS (GMP synthetase) enzymatic steps. XMP is the obligate intermediate linking IMP to GMP and is essential for reconstituting this pathway in vitro or for metabolic flux analysis in engineered microorganisms [3].

Comparative Nucleotide Stability and Hydrolysis Kinetics Research

Select 5'-xanthylic acid for studies focused on the differential chemical stability of purine ribonucleotides. Its phosphoribonic acid derivative exhibits a 2-fold faster acid hydrolysis rate compared to the corresponding derivative from inosinic acid, providing a quantifiable model system for investigating nucleotide degradation pathways and shelf-life determinants [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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